molecular formula C6H13NO4 B14419644 (2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol CAS No. 84518-54-7

(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol

Cat. No.: B14419644
CAS No.: 84518-54-7
M. Wt: 163.17 g/mol
InChI Key: LXBIFEVIBLOUGU-SLPGGIOYSA-N
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Description

(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol is a chemical compound with a unique structure that includes a piperidine ring substituted with hydroxymethyl and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol typically involves the use of starting materials such as piperidine derivatives and various reagents to introduce the hydroxymethyl and hydroxyl groups. Common synthetic routes include:

    Hydroxylation Reactions: Using oxidizing agents to introduce hydroxyl groups.

    Hydroxymethylation Reactions: Using formaldehyde or other carbonyl compounds to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation and hydroxymethylation processes, optimized for yield and purity. The use of catalysts and controlled reaction conditions is essential to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.

    Substitution: Replacement of hydroxyl groups with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A compound with a similar hydroxyl group arrangement but different ring structure.

    Sorbitol: A sugar alcohol with multiple hydroxyl groups, used as a sweetener and in various industrial applications.

Uniqueness

(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol is unique due to its specific piperidine ring structure combined with hydroxymethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

84518-54-7

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6+/m0/s1

InChI Key

LXBIFEVIBLOUGU-SLPGGIOYSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O

Origin of Product

United States

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